molecular formula C6H8N2O2 B1283706 (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol CAS No. 915920-06-8

(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol

Cat. No. B1283706
CAS RN: 915920-06-8
M. Wt: 140.14 g/mol
InChI Key: OTSUEZKWAUCIHN-UHFFFAOYSA-N
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Description

The compound "(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol" is a derivative of the 1,2,4-oxadiazole series, which is a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The oxadiazole ring is known for its diverse chemical behavior and has been the subject of various studies due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives can be achieved through different pathways. One such method involves the reaction of trichloromethylarenes with hydrazides of carboxylic acids in the presence of pyridine, which yields 2,5-disubstituted 1,3,4-oxadiazoles . This method is versatile as it can be applied to aliphatic, aromatic, and heteroaromatic series, indicating a broad scope for the synthesis of oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles is characterized by the presence of a heterocyclic ring that can undergo various photochemical rearrangements. For instance, irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles can lead to ring-photoisomerization, resulting in both 2-alkyl-5-amino-1,3,4-oxadiazoles and the ring-degenerate 3-alkyl-5-amino-1,2,4-oxadiazoles . The ability of these compounds to undergo such transformations is indicative of their complex molecular behavior under specific conditions.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazoles is quite varied. For example, 5-(N-Methoxy-N-methyl)amino-3-aryl-1,3,4-oxadiazol-2(3H)-ones can undergo a retro-ene reaction in refluxing methanol, leading to the formation of a kinetic product that tautomerizes to a more stable form . Additionally, the photochemical behavior of 3,5-disubstituted 1,2,4-oxadiazoles can result in either ring photoisomerization or the formation of open-chain compounds, depending on the substituents' nature and position . These reactions highlight the sensitivity of oxadiazoles to both thermal and photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazoles are influenced by their molecular structure and the nature of their substituents. The studies suggest that the oxadiazole ring facilitates certain reactions, such as the retro-ene reaction, and that the expulsion of formaldehyde in these reactions is highly exothermic . The ability to undergo photoisomerization and photorearrangement also suggests that these compounds have significant photochemical activity, which could be exploited in various applications .

Scientific Research Applications

Photochemical Synthesis and Ring-Photoisomerization

The 1,2,4-oxadiazole compounds, closely related to (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol, have been studied for their unique photochemical behaviors. Buscemi et al. (2002) explored the irradiation of 5-alkyl-3-amino-1,2,4-oxadiazoles, leading to ring-photoisomerization into 2-alkyl-5-amino-1,3,4-oxadiazoles (Buscemi et al., 2002). Such studies indicate potential applications in photochemical synthesis and material science.

Heterocyclic Compound Synthesis

1,2,4-oxadiazoles and their derivatives have garnered interest for their use in developing pharmaceuticals and functional materials. Liu et al. (2015) described a catalyst-free reaction yielding 3,5,5-trisubstituted 4-hydroxy-4H,5H-1,2,4-oxadiazole derivatives (Liu et al., 2015). This highlights the significance of these compounds in synthetic chemistry and drug development.

Polymorphism in Crystal Structures

Shishkina et al. (2020) investigated 3-cyclopropyl-5-(2-hydrazinylpyridin-3-yl)-1,2,4-oxadiazole, noting its potential biological activity. They found two polymorphs with distinct crystal structures, indicating the importance of 1,2,4-oxadiazoles in crystallography and potential pharmaceutical applications (Shishkina et al., 2020).

Synthesis of Substituted Derivatives

The synthesis of substituted 1,2,4-oxadiazole derivatives has been a topic of interest. For example, Wu et al. (2000) synthesized various 5-substituted-3-[(2′S,3′S)-3′-hydroxy-2′-hydroxymethyltetrahydrofuran-3′-yl]-1,2,4-oxadiazoles and their epimers, demonstrating the versatility of these compounds in organic synthesis (Wu et al., 2000).

Photochemical Synthesis of Fluorinated Derivatives

Buscemi et al. (2001) reported a photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. This approach highlights the potential of 1,2,4-oxadiazoles in the synthesis of fluorinated heterocycles, relevant in material science and pharmaceuticals (Buscemi et al., 2001).

Crystal Packing Analysis

Sharma et al. (2019) explored the crystal packing of 1,2,4-oxadiazole derivatives. Their study on non-covalent interactions in these compounds' supramolecular architectures offers insights into material science and molecular design (Sharma et al., 2019).

Antibacterial Activity

Rai et al. (2010) synthesized and evaluated the antibacterial activity of various 1,2,4-oxadiazole derivatives. Their study contributes to understanding these compounds' potential as antibacterial agents (Rai et al., 2010).

properties

IUPAC Name

(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c9-3-5-7-6(10-8-5)4-1-2-4/h4,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSUEZKWAUCIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588004
Record name (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

915920-06-8
Record name (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanol
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